2-Aminonicotinohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

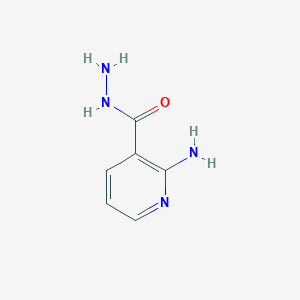

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-4(6(11)10-8)2-1-3-9-5/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRGDDUFZBEHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277643 | |

| Record name | 2-Aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-31-1 | |

| Record name | 5327-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminonicotinohydrazides

Disclaimer: Extensive searches for "2-Aminonicotinohydrazide" with the specific CAS number 35639-95-5 have yielded no publicly available data regarding its physicochemical properties, synthesis, biological activity, or experimental protocols. Therefore, this guide provides a comprehensive overview of the broader class of aminonicotinohydrazides and related nicotinohydrazide derivatives, drawing upon research on analogous compounds. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of this class of molecules.

Introduction to Aminonicotinohydrazides

Aminonicotinohydrazides are a class of heterocyclic organic compounds characterized by a pyridine ring substituted with both an amino group and a hydrazide functional group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of multiple reactive sites—the amino group, the hydrazide moiety, and the pyridine ring—allows for a wide range of chemical modifications, making this scaffold a versatile platform for the development of novel therapeutic agents.

Derivatives of nicotinohydrazide have demonstrated a spectrum of pharmacological activities, including antitubercular, antimicrobial, and anticancer properties. The hydrazide group, in particular, is a key pharmacophore in several established drugs, most notably isoniazid, a first-line antituberculosis medication.

Physicochemical Properties of Nicotinohydrazide Analogs

While specific data for this compound is unavailable, the following table summarizes the general physicochemical properties of related nicotinohydrazide and aminonicotinic acid derivatives to provide a comparative reference.

| Property | Nicotinohydrazide (CAS 553-53-7) | Isonicotinohydrazide (Isoniazid, CAS 54-85-3) | 2-Aminonicotinic Acid (CAS 5345-47-1) | 6-Aminonicotinic Acid (CAS 3167-49-5) |

| Molecular Formula | C₆H₇N₃O | C₆H₇N₃O | C₆H₆N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | 137.14 g/mol | 137.14 g/mol | 138.12 g/mol | 138.12 g/mol |

| Melting Point | 161-163 °C | 171-173 °C | 310-315 °C (dec.) | >300 °C |

| Boiling Point | Decomposes | Decomposes | Not available | ~373.6 °C (est.) |

| Solubility | Soluble in water and ethanol | Soluble in water, sparingly soluble in ethanol | Soluble in hot water, acids, and bases | Slightly soluble in water |

| pKa | Not available | 1.8, 3.5, 10.8 | 2.36 (est.) | Not available |

Synthesis and Purification

The synthesis of aminonicotinohydrazides typically involves a multi-step process starting from a substituted nicotinic acid or its ester.

Generalized Synthesis Workflow

A common synthetic route to obtaining nicotinohydrazide derivatives is through the hydrazinolysis of the corresponding nicotinic acid ester. To synthesize an aminonicotinohydrazide, the amino group can either be present on the starting material or introduced at a later stage.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Synthesis of a Nicotinohydrazide Derivative

The following is a representative protocol for the synthesis of a nicotinohydrazide from its corresponding ethyl ester.

Materials:

-

Ethyl 2-aminonicotinate (1 equivalent)

-

Hydrazine hydrate (80% solution, 10 equivalents)

-

Ethanol (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a solution of ethyl 2-aminonicotinate in ethanol, add an excess of hydrazine hydrate.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is typically purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Collect the purified product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Purification Methods

Purification of hydrazone and hydrazide derivatives can be challenging due to their potential instability on silica gel.[1] Common purification techniques include:

-

Recrystallization: This is the most common and effective method for purifying solid hydrazide products.[2] Solvents such as ethanol, methanol, or mixtures with water are often employed.

-

Column Chromatography: If necessary, column chromatography can be performed. To prevent decomposition, a stationary phase treated with a base (e.g., basic alumina or silica gel with 1% triethylamine in the eluent) is recommended.[1]

-

Trituration: For oily products, trituration with a non-polar solvent like n-hexane or pentane in the cold can induce solidification and purification.

Biological Activity and Potential Mechanisms of Action

While the biological profile of this compound is unknown, its structural analogs have shown promising activity in several therapeutic areas.

Antitubercular Activity

Many hydrazide-containing compounds are potent antitubercular agents.[3][4][5] Isoniazid, an isonicotinic acid hydrazide, is a cornerstone of tuberculosis treatment.[6]

Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[6] The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[6][7] It is plausible that novel aminonicotinohydrazides could share a similar mechanism of action.

Caption: Putative mechanism of action for antitubercular hydrazides.

Antimicrobial and Antifungal Activity

Derivatives of nicotinic acid and nicotinamide have been reported to possess broad-spectrum antibacterial and antifungal activities.[8][9][10] The introduction of an amino group and a hydrazide moiety could potentially enhance these properties.

Other Potential Activities

Research into related structures suggests potential applications as:

-

Anticancer agents: Some hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[11][12]

-

Anti-inflammatory agents: The hydrazone scaffold is present in compounds with anti-inflammatory properties.

-

Enzyme inhibitors: The hydrazide group can act as a zinc-binding moiety, suggesting potential inhibitory activity against metalloenzymes.[13]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel aminonicotinohydrazides, a series of in vitro assays are typically performed.

Cytotoxicity Assay

This assay is crucial to determine the toxicity of the compound against mammalian cells and to establish a therapeutic window for its antimicrobial or anticancer effects.[12][14][15]

Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

Protocol: Broth Microdilution MIC Assay

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[17]

-

Test compound stock solution in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial or fungal inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the appropriate broth.[16]

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[18]

Conclusion

While this compound (CAS 35639-95-5) remains an uncharacterized compound, the broader class of aminonicotinohydrazides represents a promising scaffold for the development of new therapeutic agents. Based on the known biological activities of related nicotinohydrazide and aminopyridine derivatives, this class of compounds warrants further investigation, particularly in the areas of antitubercular and antimicrobial drug discovery. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate novel aminonicotinohydrazide derivatives. Future studies are needed to elucidate the structure-activity relationships within this compound class and to explore their full therapeutic potential.

References

- 1. reddit.com [reddit.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. opentrons.com [opentrons.com]

- 13. Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

Spectroscopic Profile of 2-Aminonicotinohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Aminonicotinohydrazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from closely related analogs and established spectroscopic principles to present a predictive but comprehensive analysis. The information herein is intended to serve as a reference for the characterization and identification of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from analyses of similar structures, including nicotinic acid derivatives and other hydrazides.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Aromatic, C4) | ~ 8.0 - 8.2 | Doublet of Doublets | ~ 7.5, 1.8 |

| H (Aromatic, C5) | ~ 7.0 - 7.2 | Doublet of Doublets | ~ 7.5, 5.0 |

| H (Aromatic, C6) | ~ 6.6 - 6.8 | Doublet of Doublets | ~ 5.0, 1.8 |

| NH₂ (Amine) | ~ 5.0 - 6.0 | Broad Singlet | - |

| NH (Amide) | ~ 9.0 - 10.0 | Singlet | - |

| NH₂ (Hydrazide) | ~ 4.0 - 5.0 | Broad Singlet | - |

Note: Chemical shifts are referenced to TMS at 0 ppm and can vary based on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~ 165 - 175 |

| C2 (Aromatic, C-NH₂) | ~ 155 - 160 |

| C3 (Aromatic, C-C=O) | ~ 120 - 125 |

| C4 (Aromatic) | ~ 135 - 140 |

| C5 (Aromatic) | ~ 115 - 120 |

| C6 (Aromatic) | ~ 110 - 115 |

Note: These are approximate chemical shift ranges and can be influenced by solvent and concentration.

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine & Hydrazide) | Stretching | 3400 - 3200 | Medium-Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1680 - 1650 | Strong |

| N-H (Amide II) | Bending | 1650 - 1600 | Medium |

| C=C, C=N (Aromatic) | Stretching | 1600 - 1450 | Medium-Strong |

| C-N | Stretching | 1350 - 1200 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]+• | 152.07 | Molecular Ion |

| [M-NH₂]+ | 136.04 | Loss of amino group from hydrazide |

| [M-N₂H₃]+ | 121.04 | Loss of hydrazinyl group |

| [Py-C=O]+ | 106.02 | Nicotinoyl cation |

| [Py-NH₂]+ | 93.05 | 2-Aminopyridine fragment |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2] The spectral width should typically be 0-200 ppm.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.[3] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[4]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common high-energy method that induces fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to observe the molecular ion with less fragmentation.[5]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Starting materials for 2-Aminonicotinohydrazide synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-aminonicotinohydrazide, a valuable building block in medicinal chemistry and drug development. This document details the common starting materials, outlines a key synthetic pathway, and provides experimental protocols for the synthesis of a crucial intermediate.

Starting Materials for Synthesis

The synthesis of this compound typically commences from readily available pyridine derivatives. The most common and direct precursor is 2-aminonicotinic acid . An alternative starting material is 2-chloronicotinic acid , which can be converted to 2-aminonicotinic acid.

Synthetic Pathway Overview

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from 2-aminonicotinic acid. This pathway is outlined below:

-

Esterification: The carboxylic acid group of 2-aminonicotinic acid is first converted to an ester, typically a methyl or ethyl ester. This step is crucial for activating the carbonyl group for the subsequent reaction.

-

Hydrazinolysis: The resulting 2-aminonicotinate ester is then treated with hydrazine hydrate to yield the final product, this compound.

This synthetic approach is favored due to its generally high yields and the relative accessibility of the starting materials.

Experimental Protocols

Synthesis of Methyl 2-Aminonicotinate

A reliable method for the synthesis of methyl 2-aminonicotinate from 2-aminonicotinic acid has been reported with high yield.[1]

Procedure:

-

Suspend 2-aminonicotinic acid (20.0 g, 0.145 mol) in methanol (228 mL, 7.12 mol).

-

Cool the stirred suspension to 0 °C.

-

Slowly add concentrated sulfuric acid (96%, 144 mL, 2.69 mol) dropwise, maintaining the temperature at 0 °C.

-

Irradiate the reaction mixture in a microwave reactor with a power input of 300 W at 60 °C and atmospheric pressure for 1.5 hours.

-

After completion, carefully pour the light brown mixture into ice water while maintaining the temperature at 0 °C.

-

Neutralize the mixture by adding solid sodium carbonate in batches until the pH is greater than 8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated brine and deionized water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Evaporate the organic solvent to obtain methyl 2-aminopyridine-3-carboxylate.

Quantitative Data:

| Product | Starting Material | Reagents | Reaction Time | Yield | Purity |

| Methyl 2-aminonicotinate | 2-aminonicotinic acid | Methanol, Sulfuric acid | 1.5 hours | 93% | Analytical grade |

Synthesis of this compound from Methyl 2-Aminonicotinate

The conversion of a methyl ester to a hydrazide is a standard chemical transformation. While a specific protocol for methyl 2-aminonicotinate is not detailed in the provided search results, a general procedure involves refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol.

General Procedure (based on similar reactions):

-

Dissolve methyl 2-aminonicotinate in a suitable alcohol, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitoring by TLC).

-

Cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate out of the solution upon cooling and can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 2-aminonicotinic acid.

Logical Relationship of Starting Materials

The choice of starting material dictates the initial steps of the synthesis. The following diagram shows the relationship between the primary and alternative starting materials.

References

Chemical structure and IUPAC name of 2-Aminonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminonicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. It further outlines a detailed experimental protocol for its synthesis and presents a summary of its potential biological activities, with a focus on its role as a versatile scaffold in drug discovery.

Chemical Structure and Nomenclature

This compound is a pyridine derivative characterized by an amino group at the 2-position and a hydrazide functional group at the 3-position of the pyridine ring.

Chemical Structure:

IUPAC Name: 2-aminopyridine-3-carbohydrazide

CAS Number: 5327-31-1

Molecular Formula: C₆H₈N₄O

Molecular Weight: 152.15 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-aminopyridine-3-carbohydrazide and its parent compound, 2-aminopyridine, is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Property | 2-Aminopyridine-3-carbohydrazide | 2-Aminopyridine |

| Molecular Formula | C₆H₈N₄O | C₅H₆N₂ |

| Molecular Weight | 152.15 g/mol | 94.11 g/mol |

| Appearance | Solid | White to light yellow crystalline powder |

| Melting Point | Not explicitly available | 54-58 °C |

| Boiling Point | Not explicitly available | 204-210 °C |

| Solubility | Not explicitly available | Soluble in water, alcohol, benzene, ether |

| pKa | Not explicitly available | 6.82 (at 20°C) |

Table 1: Physicochemical properties of 2-aminopyridine-3-carbohydrazide and 2-aminopyridine.

Synthesis of this compound

The synthesis of 2-aminopyridine-3-carbohydrazide can be achieved through the hydrazinolysis of an ester precursor, typically methyl 2-aminonicotinate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the corresponding hydrazide.

Experimental Protocol: Synthesis of 2-aminopyridine-3-carbohydrazide

This protocol is based on general procedures for the synthesis of carbohydrazides from their corresponding esters.

Materials:

-

Methyl 2-aminonicotinate

-

Hydrazine hydrate (80-99%)

-

Ethanol or n-propanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve methyl 2-aminonicotinate in a suitable solvent such as ethanol or n-propanol.

-

Add an excess of hydrazine monohydrate to the solution. A typical molar ratio of hydrazine hydrate to the ester is 3:1 to 5:1.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product, 2-aminopyridine-3-carbohydrazide, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain the final 2-aminopyridine-3-carbohydrazide.

Characterization:

The structure and purity of the synthesized compound should be confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon framework of the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the N-H stretches of the amino and hydrazide groups, and the C=O stretch of the hydrazide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Logical Workflow for Synthesis and Characterization

Biological Activities and Potential Applications

While specific quantitative data for the biological activity of this compound is not extensively reported in publicly available literature, its structural motifs—the 2-aminopyridine core and the hydrazide group—are present in numerous biologically active molecules. This suggests that this compound is a valuable scaffold for the development of novel therapeutic agents.

Derivatives of 2-aminopyridine are known to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial Activity: The 2-aminopyridine scaffold is a key component in some antibacterial agents.

-

Anticancer Activity: Various derivatives have been investigated for their potential as anticancer drugs.

-

Enzyme Inhibition: The 2-aminopyridine moiety can interact with the active sites of various enzymes, making it a target for the design of enzyme inhibitors.

The hydrazide functional group is also a common feature in many pharmaceuticals, known for its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for biological activity.

Potential Signaling Pathway Involvement

Given the known activities of related compounds, it is plausible that derivatives of this compound could interact with various cellular signaling pathways. For instance, in the context of cancer, such compounds could potentially modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical signaling pathway that could be targeted by a novel inhibitor derived from this compound is depicted below.

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the presence of two key pharmacophoric groups make it an attractive scaffold for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising molecule.

2-Aminonicotinohydrazide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Aminonicotinohydrazide is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structural features, possessing both a reactive hydrazide moiety and a nucleophilic amino group on a pyridine core, make it an attractive starting material for the construction of diverse molecular architectures with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of key heterocyclic systems, including pyrazoles and triazoles. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in organic synthesis and drug discovery programs.

Synthesis of this compound

The primary and most efficient method for the preparation of this compound involves the hydrazinolysis of ethyl 2-aminonicotinate. This straightforward reaction proceeds by heating the ester with hydrazine hydrate, typically in an alcoholic solvent.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A mixture of ethyl 2-aminonicotinate (1 mole) and hydrazine hydrate (1.5 moles) in ethanol (200 mL) is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford this compound in good yield.

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Physical Appearance |

| Ethyl 2-aminonicotinate | Hydrazine hydrate | Ethanol | 6-8 | 85-95 | White to off-white solid |

This compound in the Synthesis of Pyrazoles

Pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties.[1][2][3][4] this compound serves as an excellent precursor for the synthesis of pyrazole-containing scaffolds, primarily through condensation reactions with 1,3-dicarbonyl compounds.

The reaction proceeds via an initial condensation of the hydrazide with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to furnish the pyrazole ring. The presence of the 2-amino-pyridyl substituent on the pyrazole core offers further opportunities for molecular diversification.

General Reaction Scheme for Pyrazole Synthesis:

Caption: Synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(2-aminopyridin-3-yl)carbonyl-1H-pyrazole

To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), acetylacetone (1.1 mmol) is added. The reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired pyrazole derivative.

| 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |

| Acetylacetone | Acetic Acid | Glacial Acetic Acid | 4-6 | 80-90 |

| Ethyl Acetoacetate | Acetic Acid | Glacial Acetic Acid | 5-7 | 75-85 |

Spectral Data for a Representative Pyrazole Derivative:

-

IR (KBr, cm⁻¹): 3450-3300 (NH₂), 1680 (C=O, amide), 1620 (C=N).

-

¹H NMR (DMSO-d₆, δ ppm): 2.2-2.5 (2s, 6H, 2xCH₃), 6.0-6.2 (s, 1H, pyrazole-H), 6.5-8.0 (m, 3H, pyridine-H), 8.5 (br s, 2H, NH₂).

This compound in the Synthesis of Triazoles

Triazoles are another important class of heterocycles with diverse pharmacological applications, including antifungal and anticancer activities.[5][6][7][8] this compound can be effectively utilized for the synthesis of fused triazolo-pyridine systems. A common strategy involves the reaction with carbon disulfide in the presence of a base to form a mercapto-triazole intermediate, which can be further functionalized.

General Pathway for Triazolo[4,3-a]pyridine Synthesis:

Caption: Synthesis of triazolo[4,3-a]pyridines from this compound.

Experimental Protocol: Synthesis of a 3-Mercapto-[1][2][9]triazolo[4,3-a]pyridine Derivative

To a stirred solution of potassium hydroxide (1.1 mmol) in ethanol (20 mL), this compound (1 mmol) is added, followed by the dropwise addition of carbon disulfide (1.2 mmol). The mixture is stirred at room temperature for 12-16 hours. The resulting potassium dithiocarbazinate salt is then heated with hydrazine hydrate (2 mmol) at reflux for 8-10 hours. The reaction mixture is cooled, diluted with cold water, and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent.

| Reagents | Base | Solvent | Time (h) | Yield (%) |

| Carbon Disulfide, Hydrazine Hydrate | KOH | Ethanol | 20-26 | 70-80 |

Biological Significance and Drug Development Perspectives

Derivatives of pyrazoles and triazoles synthesized from this compound are of significant interest to drug development professionals due to their wide range of biological activities.

-

Antimicrobial Activity: Many pyrazole and triazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[1][3][9] The mechanism of action for triazole-based antifungals often involves the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, a vital component of the fungal cell membrane.[7]

-

Antitumor Activity: Several pyrazole and triazole-based compounds have exhibited significant cytotoxic activity against various cancer cell lines.[5][6] Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][10] For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5]

Potential Mechanism of Action for Anticancer Activity:

Caption: Potential mechanisms of anticancer activity for pyrazole and triazole derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The straightforward protocols for its use in the construction of pyrazole and triazole ring systems, coupled with the significant biological activities of these derivatives, underscore its importance in modern drug discovery and development. The information provided in this guide serves as a valuable resource for chemists and pharmacologists seeking to explore the synthetic utility and therapeutic potential of this remarkable scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

The Rising Therapeutic Profile of 2-Aminonicotinohydrazide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a prominent position due to their versatile biological activities. A particularly promising class of compounds is the 2-aminonicotinohydrazide derivatives. This technical guide provides a comprehensive overview of the synthesis, biological potential, and mechanistic insights into these compounds, tailored for researchers and professionals in drug development.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically commences with the esterification of 2-aminonicotinic acid, followed by hydrazinolysis to yield the core this compound intermediate. This key intermediate serves as a versatile building block for the synthesis of a wide array of derivatives, most notably through the formation of Schiff bases by condensation with various aldehydes and ketones.

General Synthetic Pathway

2-Aminonicotinohydrazide: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinohydrazide is a versatile heterocyclic building block that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, comprising a pyridine ring, an amino group, and a hydrazide moiety, provide a valuable scaffold for the synthesis of a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide explores the synthesis, key biological roles, and experimental evaluation of this compound and its derivatives, offering a comprehensive resource for researchers in drug discovery and development.

While specific data for this compound itself is limited in publicly available literature, this guide draws upon extensive research on closely related hydrazide and nicotinic acid derivatives to provide a thorough overview of its potential in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 2-aminonicotinic acid.

Figure 1: General synthetic scheme for this compound.

Step 1: Esterification of 2-Aminonicotinic Acid

The first step involves the esterification of the carboxylic acid group of 2-aminonicotinic acid to form the corresponding methyl ester. This is typically achieved by reacting 2-aminonicotinic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Step 2: Hydrazinolysis of Methyl 2-aminonicotinate

The resulting methyl 2-aminonicotinate is then subjected to hydrazinolysis. This reaction involves treatment with hydrazine hydrate, which displaces the methoxy group of the ester to form the desired this compound.

Role in Medicinal Chemistry

The this compound scaffold serves as a versatile precursor for the synthesis of a wide range of derivatives, most notably Schiff bases and other hydrazones, which have demonstrated significant potential across various therapeutic areas.

Antimicrobial Activity

Hydrazone derivatives of various heterocyclic cores have been extensively studied for their antimicrobial properties. The mode of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes involved in microbial metabolic pathways.

Potential Mechanism of Antimicrobial Action:

An In-depth Technical Guide on the Discovery and History of 2-Aminonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and early derivatization of 2-Aminonicotinohydrazide. Primarily intended for researchers in medicinal chemistry and drug development, this document details the initial synthesis as reported in 1956, including a thorough experimental protocol and characterization data. The historical context of its development as a heterocyclic building block is explored, with a focus on its utility in the synthesis of fused pyrimidine ring systems. This guide serves as a foundational resource for understanding the chemistry and potential applications of this versatile molecule.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a hydrazide functional group. This unique arrangement of reactive sites makes it a valuable intermediate in the synthesis of more complex heterocyclic systems, particularly those of medicinal interest. While the contemporary applications of this compound are varied, its origins lie in the mid-20th-century exploration of pyridine chemistry. This whitepaper delves into the initial discovery and documented synthesis of this compound, providing a detailed historical and technical account for researchers.

Discovery and Initial Synthesis

The first documented synthesis of this compound appears in a 1956 publication in the Journal of the Chemical Society by V. Oakes, R. Pascoe, and H. N. Rydon.[1] The primary focus of their work was the investigation of reactions leading to the formation of fused pyrimidine systems. This compound was synthesized as a key intermediate for these studies.

The synthesis originated from 2-chloronicotinic acid, which was esterified to methyl 2-chloronicotinate. Subsequent treatment with hydrazine hydrate in ethanol at reflux yielded 2-chloronicotinohydrazide. The crucial step of introducing the amino group was achieved by heating the 2-chloronicotinohydrazide with aqueous ammonia in a sealed tube. This nucleophilic aromatic substitution reaction replaced the chloro group with an amino group to afford this compound.

The motivation for its synthesis was to explore its utility as a precursor for pyrido[2,3-d]pyrimidine derivatives.[1] Specifically, the authors investigated the reaction of this compound with formimidamide acetate, which led to the formation of 3-aminopyrido[2,3-d]pyrimidin-4(3H)-one.[1] This early work established this compound as a viable scaffold for building more complex heterocyclic frameworks.

Physicochemical Properties and Characterization

The initial 1956 publication provides key physical and chemical data for this compound, which are summarized in the table below. This data is essential for the identification and quality control of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₄O | [1] |

| Melting Point | 165-166 °C | [1] |

| Appearance | Needles | [1] |

| Solubility | Soluble in hot water | [1] |

Experimental Protocols

The following are the detailed experimental procedures as described in the original 1956 publication for the synthesis of this compound and its precursor, 2-chloronicotinohydrazide.[1]

Synthesis of 2-Chloronicotinohydrazide

A solution of methyl 2-chloronicotinate (10 g) in ethanol (100 ml) was treated with hydrazine hydrate (10 ml) and the mixture was heated under reflux for 2 hours. Upon cooling, the crystalline 2-chloronicotinohydrazide separated and was recrystallized from ethanol.

-

Yield: 8.8 g

-

Melting Point: 168 °C

-

Appearance: Needles

Synthesis of this compound

A suspension of 2-chloronicotinohydrazide (1 g) in saturated aqueous ammonia (d 0.88; 20 ml) was heated in a sealed tube at 160 °C for 8 hours. The resulting pale brown solution was evaporated to dryness under reduced pressure. The residue was then crystallized from a small amount of hot water.

-

Yield: 0.6 g

-

Melting Point: 165-166 °C

-

Appearance: Needles

Early Chemical Transformations and Applications

The primary application of this compound in its early history was as a building block for the synthesis of bicyclic heterocyclic compounds. The 1956 paper by Oakes, Pascoe, and Rydon highlights its reaction with formimidamide acetate to yield a pyridopyrimidine derivative.[1]

This transformation demonstrated the utility of the vicinal amino and hydrazide groups in facilitating ring-closure reactions, a fundamental strategy in heterocyclic chemistry.

Logical Workflow of Synthesis

The synthesis of this compound follows a clear, multi-step pathway starting from 2-chloronicotinic acid. The logical progression is outlined in the diagram below.

Conclusion

The discovery of this compound in the mid-20th century was a direct result of systematic investigations into the synthesis of novel heterocyclic systems. The foundational work by Oakes, Pascoe, and Rydon not only provided the first synthesis of this compound but also demonstrated its potential as a versatile precursor for more complex molecules. This technical guide, by consolidating the original synthesis and characterization data, aims to provide modern researchers with a solid understanding of the origins and fundamental chemistry of this compound, thereby facilitating its continued application in contemporary drug discovery and development.

References

Physical and chemical properties of 2-Aminonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 2-Aminonicotinohydrazide. Due to limited publicly available experimental data for this specific compound, this guide leverages information from structurally related molecules, such as 2-aminonicotinic acid and various hydrazone derivatives, to provide well-founded estimations and proposed experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its synthesis, characterization, and potential therapeutic applications.

Introduction

This compound is a heterocyclic compound incorporating a pyridine ring, an amino group, and a hydrazide functional group. This unique combination of moieties suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide group, in particular, is of significant interest, as it is a common feature in many biologically active molecules. Hydrazones, which can be readily synthesized from hydrazides, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

This guide summarizes the known and predicted physicochemical properties of this compound, outlines a proposed synthetic route and analytical characterization methods, and discusses its potential biological significance based on analogous compounds.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the known properties of its precursor, 2-aminonicotinic acid, and provides estimated values for this compound.

| Property | 2-Aminonicotinic Acid | This compound (Estimated) |

| CAS Number | 5345-47-1[1] | Not available |

| Molecular Formula | C₆H₆N₂O₂ | C₆H₈N₄O |

| Molecular Weight | 138.12 g/mol | 152.16 g/mol |

| Melting Point | 295-297 °C (decomposes)[1] | Data not available; likely a high-melting solid |

| Boiling Point | 253.51 °C (rough estimate)[1] | Data not available |

| Solubility | Soluble in DMSO[1] | Expected to be soluble in polar organic solvents like DMSO and DMF. Aqueous solubility is likely pH-dependent.[2] |

| pKa | 2.94 ± 0.10 (Predicted)[1] | Data not available; the presence of the basic hydrazide and amino groups suggests it will have multiple pKa values. |

Synthesis and Characterization

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the hydrazinolysis of an activated derivative of 2-aminonicotinic acid. A common and effective method is the conversion of the carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate.

Experimental Protocol:

-

Esterification of 2-Aminonicotinic Acid:

-

Suspend 2-aminonicotinic acid (1 equivalent) in methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-aminonicotinate.

-

-

Hydrazinolysis of Methyl 2-Aminonicotinate:

-

Dissolve the methyl 2-aminonicotinate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the amino (-NH₂) and hydrazide (-NHNH₂) protons. The chemical shifts and splitting patterns will be indicative of their electronic environment and coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group and the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the various functional groups present:

-

N-H stretching vibrations for the amino and hydrazide groups (typically in the range of 3200-3400 cm⁻¹).

-

C=O stretching vibration for the hydrazide carbonyl group (around 1640-1680 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

N-H bending vibrations (around 1600 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, the broader class of hydrazone derivatives has shown significant therapeutic potential. Hydrazones are known to interact with various biological targets, and their activity is often dependent on the nature of the substituents.

Potential Areas of Investigation:

-

Antimicrobial Activity: Many hydrazone derivatives exhibit antibacterial and antifungal properties.[3]

-

Anticancer Activity: Certain hydrazones have demonstrated cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is present in a number of compounds with anti-inflammatory and analgesic effects.[3]

-

Anticonvulsant Activity: Some hydrazone derivatives have been investigated for their potential in treating neurological disorders.[3]

The biological activity of these compounds is often attributed to their ability to chelate metal ions, interact with enzymes, or interfere with cellular signaling pathways. The specific mechanism of action would need to be elucidated through dedicated biological assays.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. This technical guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, and a roadmap for its analytical characterization. The discussion of potential biological activities, based on the broader class of hydrazones, highlights promising avenues for future research. It is hoped that this guide will stimulate further investigation into the properties and applications of this versatile molecule.

References

Potential Therapeutic Applications of 2-Aminonicotinohydrazide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic applications of 2-aminonicotinohydrazide is limited in publicly available research. This guide provides an in-depth overview of the therapeutic potential of the broader class of nicotinohydrazide derivatives, which share a common structural scaffold and exhibit significant biological activities. The information presented herein is intended to serve as a foundation for future research and development endeavors centered on this compound and its analogues.

Introduction

Hydrazide-hydrazone derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound, a heterocyclic hydrazide, represents a promising scaffold for the development of novel therapeutic agents. Its structure, featuring a pyridine ring, an amino group, and a hydrazide moiety, offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities. This technical guide summarizes the current understanding of the therapeutic potential of this compound derivatives, with a focus on their antimicrobial and anticancer applications. It provides a compilation of quantitative biological data, detailed experimental protocols, and visual representations of synthetic and experimental workflows, as well as putative mechanisms of action.

Synthesis of this compound Derivatives

The primary route for synthesizing therapeutically relevant derivatives of this compound involves the condensation of the parent hydrazide with various aldehydes or ketones to form Schiff bases (hydrazones). This reaction is typically straightforward and can be efficiently catalyzed by acids.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N'-substituted-2-aminonicotinohydrazide (Schiff Base)

This protocol outlines the general procedure for the synthesis of Schiff bases from this compound and a selected aldehyde or ketone.

Materials:

-

This compound

-

Substituted aldehyde or ketone

-

Ethanol

-

Glacial acetic acid

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) plate

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: Dissolve 1 mmol of this compound in 25 mL of ethanol in a reaction flask.

-

Addition of Carbonyl Compound: To the solution, add 1 mmol of the selected aldehyde or ketone.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux with constant stirring for a period of 3 to 4 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid Schiff base product will typically precipitate out of the solution. Collect the solid by filtration.

-

Purification: For further purification, recrystallize the product from a suitable solvent, such as ethanol.

-

Characterization: Characterize the final product using appropriate analytical techniques, such as FT-IR, NMR, and mass spectrometry.

Therapeutic Applications

Derivatives of nicotinic acid hydrazide have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Potential Mechanisms of Antimicrobial Action:

-

Inhibition of Mycolic Acid Synthesis: Similar to the well-known antitubercular drug isoniazid, nicotinohydrazide derivatives may inhibit the synthesis of mycolic acid, a critical component of the mycobacterial cell wall. This is a key target for anti-tuberculosis drug development.

-

DNA Gyrase Inhibition: Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.

-

Enzyme Inhibition: The hydrazone moiety can chelate metal ions that are crucial for the catalytic activity of various microbial enzymes.

Quantitative Data: Antimicrobial Activity of Nicotinohydrazide Derivatives

| Compound Type | Test Organism | Activity | MIC (µg/mL) | Reference |

| Isatin Hydrazides | Mycobacterium tuberculosis | Antimycobacterial | 6.25 - 12.5 | [1] |

| Schiff Bases of Nicotinic Hydrazide | Staphylococcus aureus | Antibacterial | 40 | [2] |

| Schiff Bases of Nicotinic Hydrazide | Escherichia coli | Antibacterial | 80 | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

References

Structure-Activity Relationship of 2-Aminonicotinohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminonicotinohydrazide derivatives, a promising class of compounds exhibiting a range of biological activities. This document delves into their antifungal and anticancer properties, presenting key quantitative data, detailed experimental protocols, and visual representations of structure-activity trends and experimental workflows to support further research and development in this area.

Core Structure and Therapeutic Potential

The this compound scaffold is a versatile heterocyclic structure that has attracted significant attention in medicinal chemistry. It combines the features of a pyridine ring, an amino group, and a hydrazide moiety, providing multiple points for chemical modification to modulate biological activity. Derivatives of this core have demonstrated potent antifungal and anticancer activities, making them valuable lead compounds for the development of novel therapeutic agents.

Antifungal Activity of this compound Derivatives

Derivatives of the closely related nicotinohydrazide and other hydrazide-containing compounds have shown significant promise as antifungal agents. The structure-activity relationship studies reveal that modifications at various positions of the core structure can significantly impact their efficacy against a range of fungal pathogens.

Quantitative Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) values of representative hydrazide derivatives against various fungal strains.

| Compound ID | R Group (Substitution on Hydrazide) | Fungal Strain | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| J15 | 2-chloronicotinohydrazide derivative | Rhizoctonia solani | - | 0.13 | |

| C4 | L-perillaldehyde hydrazide derivative | Rhizoctonia solani | - | 0.260 | [1] |

| C4 | L-perillaldehyde hydrazide derivative | Fusarium graminearum | - | 0.480 | [1] |

| C4 | L-perillaldehyde hydrazide derivative | Sclerotinia sclerotiorum | - | 0.240 | [1] |

| C4 | L-perillaldehyde hydrazide derivative | Valsa mali | - | 0.512 | [1] |

| Various | N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide | Candida spp. | 0.0156 - >2 | - | [2] |

| 6 | Pyridine carbohydrazide derivative | Candida spp. (MDR) | 16 - 24 | - | [3] |

Structure-Activity Relationship Summary for Antifungal Activity

The antifungal activity of this compound and related hydrazide derivatives is influenced by the nature of the substituents on the hydrazide nitrogen and the pyridine ring.

Caption: Key structural modifications influencing the antifungal activity of this compound derivatives.

Anticancer Activity of this compound Derivatives

The this compound scaffold has also been explored for its potential as an anticancer agent. Derivatives have shown cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative hydrazide derivatives against different cancer cell lines.

| Compound ID | R Group (Substitution on Hydrazide) | Cancer Cell Line | IC50 (µM) | Reference |

| D-1 | N-(4-acetylphenyl)nicotinamide derivative | HCT-116 | 3.08 | [4] |

| D-1 | N-(4-acetylphenyl)nicotinamide derivative | HepG-2 | 4.09 | [4] |

| 3 | Guanylhydrazone tetrahydropyran derivative | K562 | Potent | [5] |

| 8 | Nicotinamide derivative | HCT-116 | 5.4 | [6] |

| 8 | Nicotinamide derivative | HepG2 | 7.1 | [6] |

| 12 | 1,2,4-Triazinone derivative | HCT-116 | Significant Inhibition | [7] |

| 18 | 1,2,4-Triazinone derivative | HCT-116 | Significant Inhibition | [7] |

| 24 | 2-Aminopyrimidine derivative | Various | Superior to standard | [8] |

Structure-Activity Relationship Summary for Anticancer Activity

The anticancer potency of these derivatives is largely dependent on the nature of the substituents introduced, which can influence their interaction with biological targets.

Caption: General SAR trends for the anticancer activity of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process starting from 2-aminonicotinic acid.

Caption: A typical synthetic route for preparing this compound derivatives.

Step-by-Step Protocol:

-

Esterification of 2-Aminonicotinic Acid:

-

Suspend 2-aminonicotinic acid in an excess of an appropriate alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the ester with a suitable organic solvent.

-

Purify the resulting ester by column chromatography or recrystallization.

-

-

Hydrazinolysis of the Ester:

-

Dissolve the purified 2-aminonicotinate ester in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to allow the this compound to precipitate.

-

Collect the solid by filtration and wash with cold ethanol.

-

-

Condensation with Aldehydes or Ketones:

-

Dissolve the this compound in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of glacial acetic acid.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Reflux the mixture for several hours.

-

Upon cooling, the N'-substituted this compound derivative will precipitate.

-

Collect the product by filtration and recrystallize from a suitable solvent.

-

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Protocol:

-

Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

-

Controls: Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This technical guide has provided an in-depth overview of the structure-activity relationships of this compound derivatives as potential antifungal and anticancer agents. The presented quantitative data, SAR summaries, and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The versatility of the this compound scaffold, coupled with the insights from SAR studies, provides a strong foundation for the design and synthesis of new, more potent, and selective therapeutic agents. Further optimization of this promising class of compounds is warranted to explore their full therapeutic potential.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and development of novel substituted monohydrazides as potent antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Aminonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of Schiff bases derived from 2-aminonicotinohydrazide. The protocols outlined below are based on established methods for the synthesis of related hydrazide-based Schiff bases and can be adapted for this specific scaffold.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities.[1] The synthesis of Schiff bases from this compound is of particular interest in medicinal chemistry due to the combined pharmacophoric features of the pyridine ring, the hydrazone linkage, and the additional amino group. These features offer potential for diverse biological activities, including antimicrobial, anticancer, and antioxidant effects. The imine group is believed to be critical to their biological activities.[2]

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound typically involves a condensation reaction with various aromatic or heteroaromatic aldehydes or ketones. The reaction is generally carried out in a suitable solvent, often with the addition of a catalytic amount of acid.

General Synthetic Scheme

The reaction proceeds via a nucleophilic addition of the primary amine of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the imine bond.

References

Application Notes and Protocols: 2-Aminonicotinohydrazide in the Synthesis of Hydrazones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of hydrazones derived from 2-aminonicotinohydrazide and their potential applications, particularly in the fields of antimicrobial and anticancer research. While specific data for this compound-derived hydrazones is limited in the current literature, this document extrapolates from established methodologies and data for structurally similar compounds to provide a practical guide.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. They are readily synthesized through the condensation of hydrazides with aldehydes or ketones. The resulting hydrazone derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the azomethine (-N=CH-) group is considered crucial for their biological effects.[1][2] this compound, a derivative of nicotinic acid, presents an interesting scaffold for the synthesis of novel hydrazones with potentially enhanced biological activities. The presence of the amino group on the pyridine ring offers a site for further structural modifications, potentially leading to compounds with improved potency and selectivity.

Synthesis of this compound Hydrazones

The synthesis of hydrazones from this compound generally follows a straightforward condensation reaction with a suitable aldehyde or ketone. This reaction is typically carried out in a protic solvent, such as ethanol or methanol, and can be catalyzed by a few drops of a weak acid, like glacial acetic acid.[3][4]

General Synthetic Workflow

Caption: General workflow for the synthesis of hydrazones from this compound.

Experimental Protocols

Protocol 1: General Synthesis of a this compound Hydrazone

This protocol is a generalized procedure based on common methods for hydrazone synthesis.[3][4][5]

Materials:

-

This compound

-

Substituted aldehyde or ketone (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol.

-

To this solution, add 1.0 equivalent of the desired aldehyde or ketone.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-